

Application Notes and Protocols for AIE-ER Probes in Confocal Microscopy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Aie-ER

Cat. No.: B12378087

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aggregation-Induced Emission (AIE) luminogens (AIEgens) are a class of fluorescent probes that are non-emissive in dilute solutions but become highly fluorescent upon aggregation. This unique property makes them ideal for various biological imaging applications, offering high signal-to-noise ratios, remarkable photostability, and low cytotoxicity. AIE probes targeted to the endoplasmic reticulum (**AIE-ER** probes) provide a powerful tool for visualizing ER morphology, dynamics, and stress, which are implicated in numerous diseases, including neurodegenerative disorders, metabolic diseases, and cancer.

These application notes provide a comprehensive guide to utilizing **AIE-ER** probes in confocal microscopy for imaging and studying the endoplasmic reticulum in live and fixed cells.

Data Presentation: Performance of AIE-ER Probes

Quantitative data for representative **AIE-ER** probes are summarized below. This information is crucial for selecting the appropriate probe for a specific application and for optimizing imaging conditions.

Probe Name	Excitation (λ_{ex})	Emission (λ_{em})	Quantum Yield (Φ_F) in solid state	Key Features & Applications	Citations
TPE-ER	405 nm	450-650 nm	High	High brightness, low working concentration, photostable. Suitable for studying ER-related diseases.	[1]
TPE-PR-FFKDEL	430 nm	620 nm	Not specified	Peptide-conjugated for high ER-targeting ability. Used for imaging and photodynamic therapy.	[2]
AIE-ER (Oxazole-based)	Not specified	Not specified	Not specified	Efficiently homes into the ER within 3 hours with high photostability.	[3]
QM-SO3-ER	405 nm	550-630 nm	Not specified	Amphiphilic, enabling wash-free imaging. Targets KATP channels on the ER.	[4]

DHQM	Not specified	Not specified	Not specified	Peroxynitrite-responsive AIEgen for monitoring ER stress and ER-phagy.	[1]
------	---------------	---------------	---------------	--	---------------------

Experimental Protocols

Protocol 1: Live-Cell Staining and Imaging of the Endoplasmic Reticulum

This protocol outlines the steps for staining and imaging the endoplasmic reticulum in live mammalian cells using **AIE-ER** probes.

Materials:

- **AIE-ER** probe of choice
- Dimethyl sulfoxide (DMSO, sterile)
- Complete cell culture medium
- Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
- Live-cell imaging dish or chambered coverglass
- Confocal laser scanning microscope

Procedure:

- Cell Culture:
 - Plate cells (e.g., HeLa, U2OS, or a cell line relevant to your research) on a live-cell imaging dish or chambered coverglass.

- Culture the cells in a humidified incubator at 37°C with 5% CO₂ until they reach the desired confluency (typically 60-80%).
- Probe Preparation:
 - Prepare a stock solution of the **AIE-ER** probe (typically 1-10 mM) in high-quality, anhydrous DMSO.
 - On the day of the experiment, dilute the stock solution in pre-warmed complete cell culture medium or HBSS to the desired working concentration. The optimal concentration should be determined empirically but typically ranges from 1-10 µM.
- Cell Staining:
 - Remove the culture medium from the cells.
 - Wash the cells once with pre-warmed PBS or HBSS.
 - Add the **AIE-ER** probe working solution to the cells.
 - Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time may vary depending on the cell type and the specific probe used.
- Washing (if necessary):
 - For some AIE probes, a wash-free protocol can be employed due to their "turn-on" fluorescence upon binding to the target.
 - If background fluorescence is high, aspirate the staining solution and wash the cells 1-2 times with pre-warmed PBS or fresh culture medium.
- Confocal Microscopy:
 - Mount the imaging dish on the stage of a confocal microscope equipped with a live-cell incubation chamber (maintaining 37°C and 5% CO₂).
 - Set the imaging parameters according to the spectral properties of the **AIE-ER** probe (refer to the table above).

- Excitation: Use the appropriate laser line for excitation (e.g., 405 nm or 488 nm). Start with a low laser power (e.g., 1-5%) to minimize phototoxicity.
- Emission: Set the detector to collect the fluorescence emission within the specified range for the probe.
- Pinhole: Adjust the pinhole to 1 Airy Unit (AU) for optimal confocality and resolution.
- Detector Gain/Offset: Adjust the detector gain (or HV) and offset to obtain a good signal-to-noise ratio without saturating the detector. Use a look-up table (LUT) with a high-low indicator to avoid saturated (red) and zero-intensity (blue) pixels.
- Scan Speed and Averaging: Use a moderate scan speed and consider line or frame averaging to improve image quality.
- Acquire images. For time-lapse imaging, minimize the total exposure time to reduce phototoxicity.

Protocol 2: Co-localization with Commercial ER-Trackers

This protocol describes how to perform a co-localization experiment to confirm the specificity of an **AIE-ER** probe by co-staining with a commercially available ER tracker.

Materials:

- **AIE-ER** probe
- Commercial ER-Tracker (e.g., ER-Tracker™ Red or Green)
- Materials from Protocol 1

Procedure:

- Cell Culture and Staining with Commercial ER-Tracker:
 - Follow the cell culture steps as in Protocol 1.

- Stain the cells with the commercial ER-Tracker according to the manufacturer's instructions.
- Staining with **AIE-ER** Probe:
 - After the incubation with the commercial tracker, wash the cells as recommended by the manufacturer.
 - Proceed to stain the cells with the **AIE-ER** probe as described in Protocol 1.
- Confocal Microscopy:
 - Set up the confocal microscope for two-channel imaging.
 - Use sequential scanning mode to avoid spectral bleed-through between the two channels.
 - Set the excitation and emission parameters for each probe individually.
 - Acquire images in both channels.
- Co-localization Analysis:
 - Use image analysis software (e.g., ImageJ/Fiji with the Coloc 2 plugin, or other dedicated software) to perform co-localization analysis.
 - Calculate the Pearson's Correlation Coefficient (PCC) to quantify the degree of co-localization. A PCC value close to +1 indicates a high degree of positive correlation between the two signals.

Protocol 3: Imaging ER Stress with **AIE-ER** Probes

Certain **AIE-ER** probes are designed to respond to changes in the ER environment associated with ER stress, such as fluctuations in peroxynitrite levels. This protocol provides a general framework for inducing and imaging ER stress.

Materials:

- ER stress-responsive **AIE-ER** probe

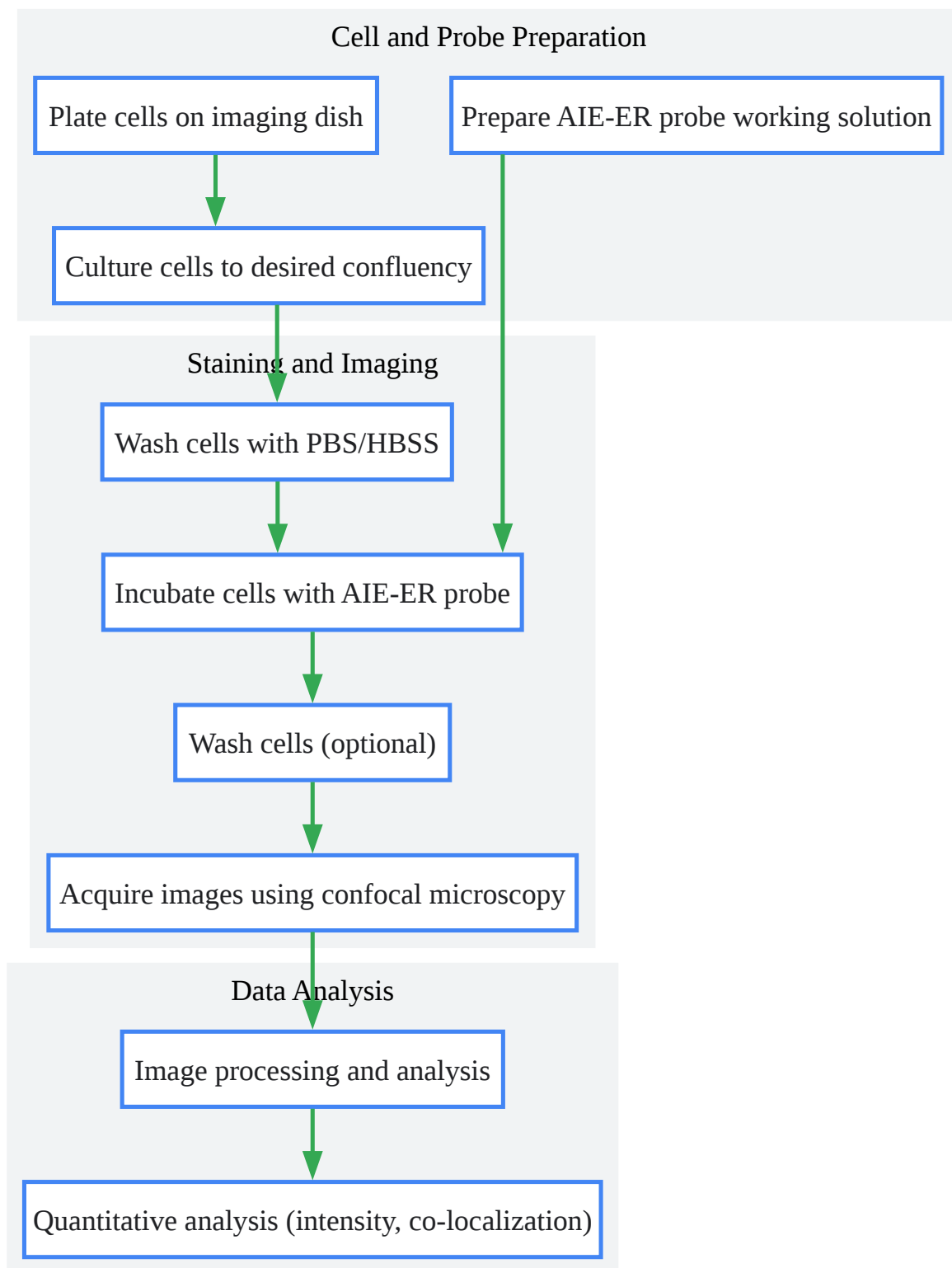
- ER stress-inducing agent (e.g., tunicamycin, thapsigargin, or dithiothreitol - DTT)
- Materials from Protocol 1

Procedure:

- Cell Culture and Probe Staining:
 - Culture and stain the cells with the ER stress-responsive **AIE-ER** probe as described in Protocol 1.
- Induction of ER Stress:
 - After staining, replace the medium with fresh medium containing the ER stress-inducing agent at a pre-determined optimal concentration.
 - Incubate the cells for a time sufficient to induce ER stress (this can range from a few hours to 24 hours, depending on the agent and cell type).
 - Include a vehicle-treated control group.
- Confocal Microscopy:
 - Image both the control and the ER stress-induced cells using the same confocal settings as established in Protocol 1.
 - Acquire images at different time points to monitor the dynamics of the ER stress response.
- Data Analysis:
 - Quantify the fluorescence intensity changes in the ER of stressed cells compared to control cells using image analysis software.
 - An increase or decrease in fluorescence (depending on the probe's mechanism) indicates a response to ER stress.

Mandatory Visualizations

Experimental Workflow for AIE-ER Probe Imaging

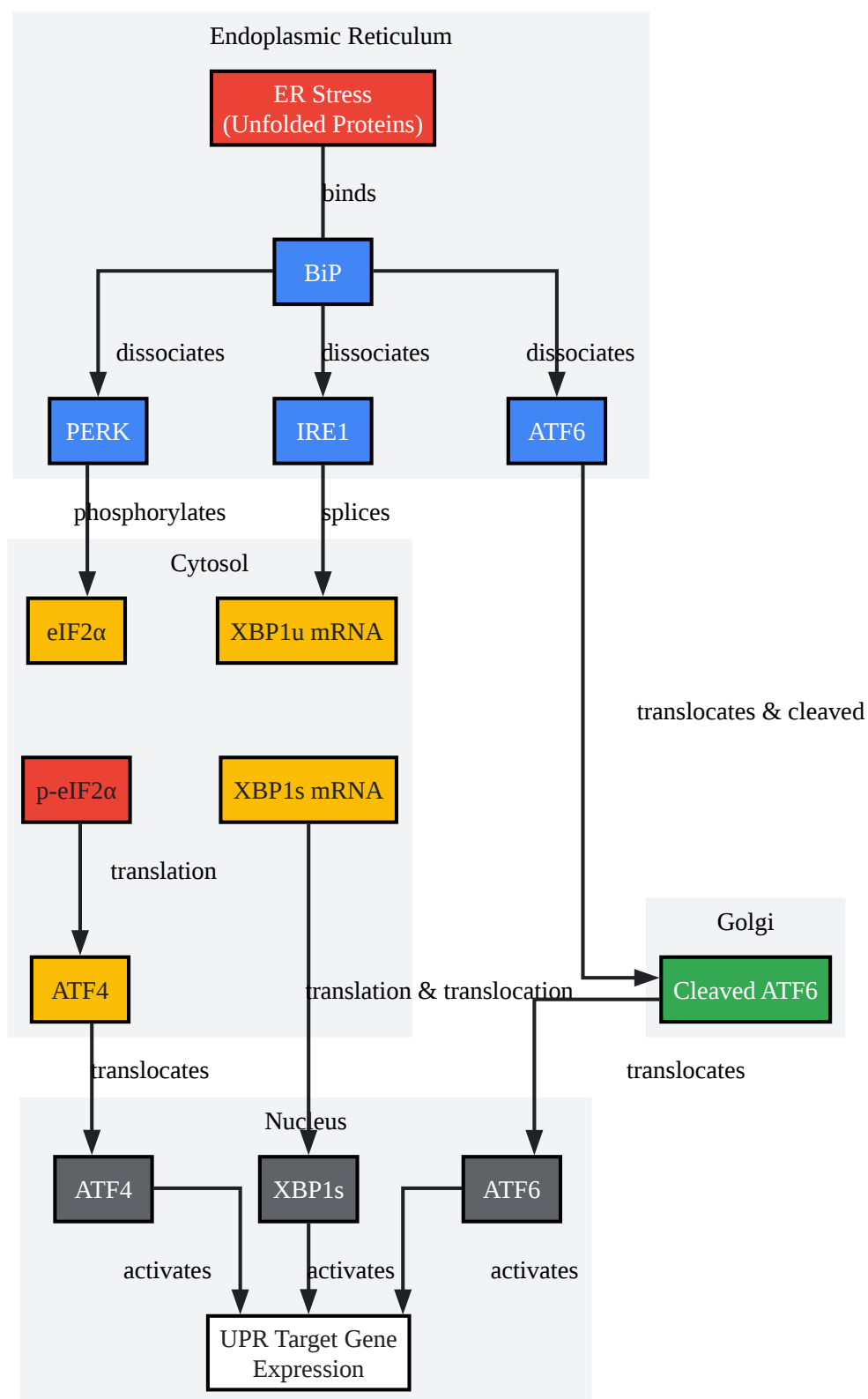


[Click to download full resolution via product page](#)

Caption: Workflow for **AIE-ER** probe staining and imaging.

Signaling Pathway: Unfolded Protein Response (UPR)

The Unfolded Protein Response (UPR) is a key signaling pathway activated during ER stress. **AIE-ER** probes can be used to monitor the morphological and environmental changes in the ER that trigger the UPR.



[Click to download full resolution via product page](#)

Caption: The three major branches of the Unfolded Protein Response pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. A practical guide to evaluating colocalization in biological microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scian.cl [scian.cl]
- 4. biotech.illinois.edu [biotech.illinois.edu]
- To cite this document: BenchChem. [Application Notes and Protocols for AIE-ER Probes in Confocal Microscopy]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12378087#how-to-use-aie-er-probes-in-confocal-microscopy>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com